molecular formula C12H14F3N5 B15104216 N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15104216
M. Wt: 285.27 g/mol
InChI Key: FARIUSJTIDKRRB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H14F3N5

Molecular Weight

285.27 g/mol

IUPAC Name

N-cyclohexyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H14F3N5/c13-12(14,15)11-18-17-10-7-6-9(19-20(10)11)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,19)

InChI Key

FARIUSJTIDKRRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and nitrogen-rich heterocyclic system facilitate nucleophilic substitution at specific positions:

Reaction Type Conditions Outcome Source Analog
Aromatic substitutionK₂CO₃, Pd catalysis, 95°C in dioxaneReplacement of halogen atoms (e.g., Cl) with amines or alkoxy groups
Triazole ring openingAcidic hydrolysis (HCl, 60°C)Cleavage of the triazole ring for further functionalization
  • The trifluoromethyl group enhances electron deficiency at adjacent positions, promoting nucleophilic attack on the pyridazine ring .

  • Cyclohexylamine acts as a leaving group in Pd-catalyzed cross-couplings, enabling diversification of the amine moiety .

Electrophilic Aromatic Substitution

The triazole and pyridazine rings undergo electrophilic substitution, though reactivity is modulated by the electron-withdrawing trifluoromethyl group:

Reaction Electrophile Position Key Observation
NitrationHNO₃/H₂SO₄C-5 of pyridazineLimited reactivity due to deactivation by CF₃
SulfonationSO₃/H₂SO₄C-7 of triazoleModerate yield under forcing conditions
  • Computational studies suggest the C-7 position of the triazole ring is most electrophilic .

  • Direct halogenation (e.g., bromination) is challenging but achievable using N-bromosuccinimide (NBS) under radical conditions .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions and ring-opening processes:

Reaction Conditions Product Application
Huisgen cycloadditionCu(I) catalyst, RT1,2,3-triazole hybridsAntibacterial agent synthesis
Ring-opening with aminesNH₃/EtOH, 70°CPyridazine-diamine derivativesKinase inhibitor intermediates
  • These reactions are critical for generating bioisosteres with enhanced pharmacokinetic properties .

Amine Derivatization

The primary amine at position 6 undergoes alkylation, acylation, or reductive amination:

Reaction Reagent Product Biological Relevance
AcylationAcetyl chloride, DMAPN-acetyl derivativeImproved metabolic stability
Reductive aminationNaBH₃CN, aldehydesSecondary/tertiary aminesEnhanced blood-brain barrier penetration

Trifluoromethyl Reactivity

The CF₃ group is generally inert but participates in:

  • Radical reactions : Photocatalytic C–H functionalization adjacent to CF₃ .

  • Hydrolysis : Under extreme conditions (e.g., NaOH, 150°C), yielding carboxylic acids .

Biological Interactions as Chemical Reactions

The compound’s binding to biological targets involves non-covalent interactions, but covalent adducts may form under specific conditions:

Target Interaction Type Key Finding Reference
Serine/threonine kinase Pim-1Hydrogen bonding with NHKi = 11 nM at pH 7.4
DNA gyraseIntercalationInhibits supercoiling (MIC = 0.25 µg/mL)

Comparative Reactivity with Structural Analogs

The table below highlights how structural variations influence reactivity:

Compound Key Reaction Outcome
N-cyclopropylmethyl-3-CF₃-triazolo-pyridazin-6-amineSuzuki-Miyaura couplingEnhanced antibacterial activity (MIC ↓ 50%)
6-Amino-triazolo-pyridazineMannich reactionImproved solubility in aqueous media

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1 . The compound binds to this kinase, potentially affecting various cellular pathways and processes.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • Molecular Formula : C₁₈H₁₈F₃N₅
  • Molecular Weight : 361.37 g/mol
  • Key Features :
    • A triazolopyridazine core with a trifluoromethylphenyl substituent at position 3 and a cyclohexylamine group at position 4.
    • High hydrophobicity due to the cyclohexyl and trifluoromethyl groups.
    • Co-crystallized with human PIM1 kinase (PDB ID: 3BGQ, resolution: 2.00 Å), highlighting its role as a kinase inhibitor .

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The triazolopyridazine scaffold allows diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:

Compound Substituents Formula Molecular Weight (g/mol) Biological Target Key Reference
Target Compound 3-(Trifluoromethylphenyl), 6-cyclohexylamine C₁₈H₁₈F₃N₅ 361.37 PIM1 kinase
Compound 6 (STK651245) 3-(Trifluoromethyl), 6-(2-(1H-indol-3-yl)ethyl) C₁₆H₁₃F₃N₆ 358.31 Undisclosed kinase
Compound 9 (Z219181640) 3-(Trifluoromethyl), 6-(2-(1H-indol-3-yl)-2-phenylethyl) C₂₃H₁₉F₃N₆ 444.44 BRD4 bromodomain
JLX Ligand 3-(Trifluoromethyl), 6-(2-(1H-indol-3-yl)ethyl) C₁₆H₁₃F₃N₆ 358.31 Kinase (PDB ligand)
Compound 24 (STK719914) 3-Isopropyl, 6-(piperidine-4-carboxylic acid) C₁₄H₁₈N₆O₂ 302.33 Undisclosed enzyme

Key Observations :

  • Trifluoromethyl Group : Critical for hydrophobic interactions and metabolic stability .
  • Cyclohexyl vs. Indole Substituents : The cyclohexyl group in the target compound enhances membrane permeability compared to bulkier indole derivatives (e.g., Compound 9) .

Q & A

Q. Advanced Research Focus

  • Template Selection : Use the co-crystal structure of PIM-1 kinase (PDB ID: 3BGQ) with the compound as a docking template.

  • Scoring Parameters : Prioritize hydrophobic interactions (e.g., CF₃ group with kinase hydrophobic pockets) and hydrogen bonds (e.g., amine group with GLU171). Validate docking scores (e.g., AutoDock Vina) against experimental IC₅₀ values.

  • Data Table :

    CompoundDocking Score (kcal/mol)Key Interactions
    4a -6.020GLU171 (H-bond)
    4c -5.874LEU44 (hydrophobic)
    Reference: Docking data from PIM-1 kinase studies.

What strategies resolve contradictions in biological activity data across derivatives?

Advanced Research Focus
Contradictions may arise from substituent effects on bioavailability or target selectivity. Strategies include:

  • SAR Analysis : Systematically vary substituents (e.g., cyclohexyl vs. aryl groups) and correlate with activity. For example, bulky N-cyclohexyl enhances kinase selectivity over CYP450.
  • Metabolic Stability Assays : Use microsomal stability tests to differentiate intrinsic activity from pharmacokinetic effects.
  • Crystallography : Resolve binding mode ambiguities via X-ray structures of protein-ligand complexes.

How is the compound characterized for purity and structural integrity?

Q. Basic Research Focus

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns for purity ≥98%.
  • Spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃) and HRMS (M+H⁺ calc. for C₁₄H₁₆F₃N₅: 330.13).
  • Thermal Analysis : DSC to confirm melting point (~200–220°C) and exclude polymorphic variants.

What in vivo models are suitable for evaluating its anti-senescence potential?

Q. Advanced Research Focus

  • Senescence-Associated β-Galactosidase (SA-β-gal) Assays : Use aged murine models (e.g., Ercc1⁻/Δ mice) to assess senescence reduction in tissues.
  • Dosage Optimization : Administer 10–50 mg/kg orally, with pharmacokinetic profiling (Cmax, t₁/₂) to confirm blood-brain barrier penetration for neurodegenerative applications.

How does the trifluoromethyl group influence target selectivity?

Advanced Research Focus
The CF₃ group enhances:

  • Hydrophobicity : Increases binding to kinase ATP pockets (e.g., c-Met, PIM-1) via van der Waals interactions.
  • Metabolic Resistance : Reduces oxidative deamination by cytochrome P450 enzymes, confirmed via metabolite ID using LC-QTOF.

What crystallographic techniques validate its binding mode with BRD4 bromodomains?

Q. Advanced Research Focus

  • X-ray Crystallography : Co-crystallize with BRD4 (resolutions ≤2.0 Å) to identify acetyl-lysine mimicry by the triazolo-pyridazine core.
  • Electron Density Maps : Analyze occupancy of the CF₃ group in hydrophobic cavities (e.g., ZA loop of BRD4).

How are structure-activity relationships (SAR) systematically explored?

Q. Basic Research Focus

  • Scaffold Modification : Replace triazolo-pyridazine with imidazo-pyridazine and test c-Met inhibition (IC₅₀ shift from 10 nM to >1 µM).
  • Substituent Libraries : Synthesize 20+ derivatives with varied N-alkyl/aryl groups and profile in kinase panels.

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